molecular formula C19H20FNO6 B2939487 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1291868-64-8

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2939487
CAS No.: 1291868-64-8
M. Wt: 377.368
InChI Key: IUMKMOOCGAYZFJ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative combining a 3,4,5-trimethoxybenzoate moiety with a 2-fluorobenzyl-substituted amino-oxoethyl linker. The compound features a polar ester group, a rigid trimethoxyphenyl ring, and a fluorinated benzylamine side chain, which collectively influence its physicochemical and biological properties.

Key structural attributes include:

  • Molecular Weight: Estimated at ~373.34 g/mol (based on molecular formula C₁₉H₂₀FNO₆).
  • The 2-fluorobenzyl group may enhance metabolic stability and binding affinity through electronegative interactions .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMKMOOCGAYZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Fluorobenzylamine : The initial step involves the reaction of 2-fluorobenzylamine with appropriate acylating agents to form the desired amine derivative.
  • Coupling Reaction : This is followed by a coupling reaction with 3,4,5-trimethoxybenzoic acid or its derivatives using standard peptide coupling methods.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of compounds similar to this compound. For instance, compounds structurally related to this class have shown promising activity against Plasmodium falciparum, with IC50 values in the nanomolar range (0.0052–0.25 µM). These compounds exhibit selectivity over mammalian cells, indicating a favorable safety profile .

The mechanism by which these compounds exert their antimalarial effects may involve inhibition of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression in Plasmodium species. By disrupting HDAC activity, these compounds can induce apoptosis in the parasite .

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive study examined various structural modifications on similar compounds to optimize their biological activity and reduce toxicity. For example, introducing branched alkyl groups significantly enhanced antiplasmodial potency while maintaining low toxicity levels against human liver cells (IC50 > 50 µM) .

CompoundIC50 (Pf3D7)Toxicity (HepG2)Selectivity Index
Compound A0.0052 µM>50 µM>9,000
Compound B0.095 µM5–13 µM~130
Compound C0.054 µM9.57–41.93 µM~700

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives of this compound exhibited significant reductions in parasitemia in infected mice models. These findings support the potential for further development as therapeutic agents against malaria .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The target compound’s 2-fluorobenzyl group differentiates it from non-fluorinated analogs (e.g., GG13 in ) and may improve target binding or pharmacokinetics .

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